![molecular formula C20H18N2O4 B12532186 4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid CAS No. 651720-12-6](/img/structure/B12532186.png)

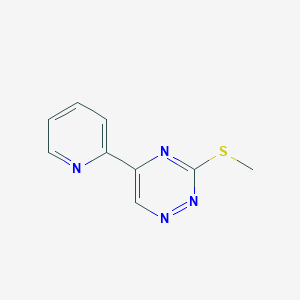

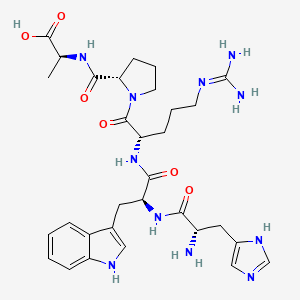

4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 4-[4-(4-oxo-6-fenil-1,4-dihidropirimidin-2-il)fenoxi]butanoico es un compuesto heterocíclico que presenta una porción de pirimidina

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Esto involucra la combinación de un aldehído, un β-cetoéster y urea para producir 3,4-dihidropirimidin-2(1H)-onas . La reacción es típicamente catalizada por ácido silicotungstico soportado en Ambelyst-15 en condiciones sin solvente . Las condiciones de reacción incluyen una proporción de reactivos de 1:1:1.2, utilizando 0.05 g/mmol de WSi/A-15 a una carga más alta del 40% p/p bajo agitación durante 4.5 horas .

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto implican el uso de catálisis heterogénea para permitir una fácil recuperación del producto de la mezcla de reacción y el reciclaje del catalizador . Este enfoque es rentable y respetuoso con el medio ambiente.

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 4-[4-(4-oxo-6-fenil-1,4-dihidropirimidin-2-il)fenoxi]butanoico experimenta diversas reacciones químicas, que incluyen reacciones de oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen aldehídos aromáticos pobres en electrones y β-cetoésteres estéricamente impedidos . Las condiciones de reacción a menudo implican el uso de catalizadores heterogéneos como la montmorillonita-KSF .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios análogos de dihidropirimidinona, que han mostrado actividades biológicas significativas .

Aplicaciones Científicas De Investigación

El ácido 4-[4-(4-oxo-6-fenil-1,4-dihidropirimidin-2-il)fenoxi]butanoico tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido 4-[4-(4-oxo-6-fenil-1,4-dihidropirimidin-2-il)fenoxi]butanoico implica su interacción con dianas moleculares y vías específicas. Actúa como inhibidor de la ATPasa SecA, un componente clave de la vía de secreción dependiente de Sec bacteriana . Esta inhibición interrumpe la translocación de proteínas desde el citosol a través o hacia la membrana citoplasmática, ejerciendo así sus efectos antimicrobianos .

Comparación Con Compuestos Similares

Compuestos Similares

Los compuestos similares incluyen otros análogos de dihidropirimidinona y derivados de pirimidina como la 2-ureido-4[1H]-6-metil-pirimidinona (UPy) y los derivados de tiazolo[4,5-d]pirimidina .

Unicidad

Lo que diferencia al ácido 4-[4-(4-oxo-6-fenil-1,4-dihidropirimidin-2-il)fenoxi]butanoico es su amplia gama de actividades farmacológicas y su potencial como compuesto líder para el desarrollo de nuevos agentes antimicrobianos .

Propiedades

Número CAS |

651720-12-6 |

|---|---|

Fórmula molecular |

C20H18N2O4 |

Peso molecular |

350.4 g/mol |

Nombre IUPAC |

4-[4-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)phenoxy]butanoic acid |

InChI |

InChI=1S/C20H18N2O4/c23-18-13-17(14-5-2-1-3-6-14)21-20(22-18)15-8-10-16(11-9-15)26-12-4-7-19(24)25/h1-3,5-6,8-11,13H,4,7,12H2,(H,24,25)(H,21,22,23) |

Clave InChI |

NEPXKMGCLKPSOO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC=C(C=C3)OCCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)

![11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one](/img/structure/B12532173.png)

![4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol](/img/structure/B12532203.png)

![3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine](/img/structure/B12532207.png)